Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate is a complex organic compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol . This compound is known for its unique structure, which includes an isoindolinone moiety and an amino acid derivative. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate typically involves multiple steps. One common method starts with the reaction of an appropriate isoindolinone derivative with an amino acid ester. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate involves its interaction with specific molecular targets. The isoindolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid: This compound shares a similar structure but lacks the methyl ester group.
4-(4-Amino-1-oxoisoindolin-2-yl)-4-carbamoyl butyric acid: Another structurally related compound with different functional groups.
Uniqueness
Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to similar compounds.
Biological Activity
Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoindolinone core and various functional groups, contribute to its diverse biological activities. This article will delve into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O4 with a molecular weight of approximately 291.302 g/mol. The compound is characterized by:
- Isoindolinone core : This structure is crucial for its biological interactions.
- Multiple functional groups : These allow for various chemical interactions, enhancing its therapeutic potential.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C14H17N3O4 |
Molecular Weight | 291.302 g/mol |
CAS Number | 1198299-53-4 |
LogP | 1.251 |
Polar Surface Area (PSA) | 115.720 |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties . Studies have shown that it can modulate specific enzymes and cellular pathways involved in cancer progression. The compound's ability to form reactive intermediates through reduction processes suggests possible applications in targeting various cancers.
The mechanisms by which this compound exerts its anticancer effects include:
- Enzyme Inhibition : It interacts with enzymes that are crucial for tumor growth.
- Cellular Pathway Modulation : Alters signaling pathways that promote cell proliferation.
- Reactive Intermediate Formation : Creates reactive species that can induce apoptosis in cancer cells.
Interaction Studies
Molecular docking studies reveal that this compound can effectively bind to specific biological targets, enhancing its therapeutic potential. Techniques such as enzyme assays and molecular modeling have been employed to elucidate these interactions.
Study 1: Anticancer Activity in Cell Lines
A study conducted on various cancer cell lines demonstrated the effectiveness of this compound in inhibiting cell growth. The results indicated a significant reduction in viability in treated cells compared to controls.
Study 2: Enzyme Interaction Analysis
Another research effort focused on the interaction of this compound with key enzymes involved in metabolic pathways related to cancer. The findings suggested that the compound acts as a competitive inhibitor, providing insights into its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 5-amino-2-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C14H17N3O4/c1-21-14(20)11(5-6-12(16)18)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3,(H2,16,18) |
InChI Key |
LZVWYRIFHHXMNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(=O)N)N1CC2=C(C1=O)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.